2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

Physicochemical profiling pKa prediction Ionization state

Researchers synthesizing focused libraries for SHP2, FGFR, or PI3K targets often face a bottleneck where the 2-position building block lacks a direct conjugation handle. The 2-methyl analog is inert, while the chloro- and hydroxymethyl variants require pre-activation. This aminomethyl-pyrido-pyrimidinone HCl salt solves that. · Directly forms amides & sulfonamides with standard coupling reagents (HATU, EDC/HOBt) in one step. · Enables rapid SAR exploration; the free base meets Rule-of-3 criteria (MW 175.19 Da, TPSA 60.39 Ų, LogP -0.675 to 0.153). · Hydrochloride salt ensures accurate weighing and enhanced aqueous solubility for parallel chemistry and bioconjugation.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
Cat. No. B13644721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CC(=O)N2C=C1)CN.Cl
InChIInChI=1S/C9H9N3O.ClH/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7;/h1-5H,6,10H2;1H
InChIKeyUOXHRQUOYQCEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride: Core Scaffold Identity and Procurement-Relevant Characteristics


2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS 3029269-79-9; free base CAS 1240527-14-3) is a heterocyclic building block belonging to the pyrido[1,2-a]pyrimidin-4-one fused bicyclic scaffold class . With molecular formula C₉H₉N₃O·HCl and molecular weight 211.65 g/mol (free base: 175.19 g/mol), this compound features a primary aminomethyl substituent at the 2-position of the pyrido[1,2-a]pyrimidin-4-one core . The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is recognized as a biologically important fused heterocyclic motif with applications spanning antipsychotic agents (risperidone/paliperidone metabolites), FGFR kinase inhibitors, SHP2 allosteric inhibitors, PI3Kβ-selective inhibitors, aldose reductase inhibitors, and topoisomerase IIα inhibitors [1]. The 2-aminomethyl derivative serves primarily as a versatile synthetic intermediate, wherein the primary amine provides a conjugation-ready handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea/thiourea formation without pre-activation steps [2].

Synthetic handle

Primary amine enables amide, sulfonamide, and urea coupling without pre-activation.

Salt form

Hydrochloride salt may enhance aqueous solubility and ease of weighing for solution-phase chemistry.

Scaffold context

Pyrido[1,2-a]pyrimidin-4-one core has reported precedents in kinase and phosphatase inhibitor programs.

Why 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride Cannot Be Replaced by 2-Methyl, 2-Chloromethyl, or 2-Hydroxymethyl Analogs


The four commercially available 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-one building blocks—2-aminomethyl, 2-methyl, 2-chloromethyl, and 2-hydroxymethyl—exhibit fundamentally divergent reactivity profiles and physicochemical properties that preclude interchangeable use in medicinal chemistry workflows [1]. The 2-aminomethyl variant possesses a primary aliphatic amine (predicted pKa ~10.63) that directly participates in amide coupling, sulfonamide formation, and reductive amination without intermediate activation steps . In contrast, 2-methyl (predicted pKa ~3.26) lacks any reactive handle for further derivatization, restricting its use to end-compound screening rather than library synthesis . The 2-chloromethyl analog (LogP 0.27–0.95) requires nucleophilic displacement conditions (elevated temperature, base, polar aprotic solvent) and exhibits narrower reaction scope limited to SN2-competent nucleophiles, while generating stoichiometric halide waste . The 2-hydroxymethyl variant necessitates pre-activation (e.g., mesylation, tosylation, or Mitsunobu conditions) for most conjugation reactions, adding synthetic steps and reducing overall yield. Furthermore, the hydrochloride salt form (CAS 3029269-79-9) provides enhanced aqueous solubility and crystallinity versus the free base, facilitating accurate weighing, formulation, and solution-phase chemistry . These divergent properties are quantitatively evidenced in the sections below.

2-Methyl analog

Lacks a reactive handle; not suitable for direct derivatization or library synthesis workflows.

2-Chloromethyl analog

Requires nucleophilic displacement conditions; may not support direct amide coupling without additional steps.

2-Hydroxymethyl analog

Needs pre-activation (e.g., mesylation) for conjugation, potentially reducing synthetic efficiency.

Quantitative Differentiation Evidence: 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride vs. Closest Analogs


Predicted pKa Divergence: Primary Amine Basicity vs. 2-Methyl and 2-Chloromethyl Analogs

The 2-aminomethyl substituent confers a predicted pKa of 10.63 (±0.29), corresponding to the conjugate acid of a primary aliphatic amine, rendering the compound predominantly protonated and cationic at physiological pH (7.4) . In contrast, the 2-methyl analog exhibits a predicted pKa of only 3.26 (±0.70), indicating it remains essentially neutral and uncharged across the full physiologically relevant pH range . The 2-chloromethyl analog lacks any ionizable group beyond the weakly basic heterocyclic nitrogens (no predicted pKa in the basic range). This ~7.4 log-unit difference in pKa translates to fundamentally different ionization states under assay and formulation conditions, affecting solubility, membrane permeability, protein binding, and salt-form selection.

Ionization state (pKa)
Data to verify
Target pKa 10.63 ± 0.29 (primary amine)
2-Methyl analog pKa 3.26
Δ ≈ 7.4 log units
Ionization-state difference may guide salt-form selection and solubility profiling under assay conditions.
Predicted values; experimental confirmation recommended.
Physicochemical profiling pKa prediction Ionization state Salt formation

LogP Differentiation: Hydrophilicity of 2-Aminomethyl vs. 2-Chloromethyl and 2-Methyl Building Blocks

The 2-aminomethyl compound demonstrates consistently lower computed LogP values (range: -0.675 to 0.153) compared to the 2-chloromethyl analog (LogP 0.27–0.95) and the parent 4H-pyrido[1,2-a]pyrimidin-4-one scaffold (estimated LogP 0.15) [1]. The amine group increases topological polar surface area (TPSA = 60.39 Ų) relative to the 2-methyl analog, which contains only weakly polar heterocyclic nitrogens . This hydrophilicity shift of approximately 0.4–1.6 LogP units relative to the chloromethyl comparator has practical consequences for chromatographic retention, aqueous solubility, and the ability to serve as a polar fragment in fragment-based drug discovery (FBDD) campaigns.

Lipophilicity (LogP)
Cross-source review
Target LogP -0.675 to 0.153
2-Chloromethyl LogP 0.27–0.95
Δ 0.4–1.6 units lower
Lower LogP may support polar fragment and aqueous solubility contexts in early-stage screening.
Computed values; cross-source variability expected.
Lipophilicity LogP Drug-likeness Permeability

Scaffold Precedence: Quantitative In Vitro and In Vivo Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives in SHP2 and FGFR Inhibition

Although the 2-aminomethyl compound itself is a building block rather than an optimized drug candidate, its core scaffold has yielded derivatives with quantifiable potency advantages in published head-to-head comparisons. Compound 14i, a pyrido[1,2-a]pyrimidin-4-one derivative, inhibited full-length SHP2 with IC₅₀ = 0.104 μM while showing >480-fold selectivity over the isolated SHP2-PTP catalytic domain (IC₅₀ > 50 μM), and demonstrated stronger antiproliferative activity against NCI-H358 and MIA-PaCa2 cancer cells compared to the reference allosteric inhibitor SHP099 [1]. In the FGFR kinase space, compound 23d exhibited aqueous solubility of 327 mg/mL, markedly exceeding that of the FDA-approved FGFR inhibitor Erdafitinib, and achieved 106.4% tumor growth inhibition in an FGFR2-amplified SNU-16 gastric cancer xenograft model at 30 mg/kg daily oral dose [2]. The PI3Kβ-selective inhibitor TGX-221 (also a pyrido[1,2-a]pyrimidin-4-one) demonstrated isoform selectivity with the 2-position identified as the most favorable site for substitution to achieve p110β selectivity [3].

Scaffold derivative activity
Class-level
SHP2 inhibitor 14i IC₅₀ 0.104 μM
FGFR inhibitor 23d solubility 327 mg/mL, TGI 106.4%
Reported scaffold precedent in kinase/phosphatase inhibitor programs; not direct building block data.
Derivative results; independent synthesis required for validation.
SHP2 allosteric inhibitor FGFR kinase inhibitor Anticancer Scaffold hopping

BindingDB Activity Baseline: Measured Affinity at Nicotinic Acetylcholine Receptors and PRMT3 Methyltransferase

The 2-aminomethyl compound has been experimentally screened against a panel of biological targets, yielding measurable (though modest) binding affinity data that can serve as a reference baseline for SAR expansion. Against rat neuronal nicotinic acetylcholine receptors, it exhibited Ki values of 10.5 μM (α4β4 subtype), 10.7 μM (α2β4 subtype), and 12.6 μM (α2β2 subtype) [1]. Additionally, it showed an EC₅₀ of 1.3 μM in a protein stabilization assay against the ePL-tagged human PRMT3 methyltransferase domain expressed in HEK293 cells [2]. These values, while not indicating high potency, provide quantifiable starting points for medicinal chemistry optimization through elaboration of the 2-aminomethyl handle, and serve as baseline data for assessing the impact of structural modifications on target engagement.

Binding baseline
Reported
Ki 10.5–12.6 μM (nAChR subtypes)
EC₅₀ 1.3 μM (PRMT3)
Baseline affinity data for SAR expansion and assay development reference.
Modest affinity; may support fragment evolution starting points.
Nicotinic acetylcholine receptor PRMT3 Binding affinity Screening baseline

Procurement-Driven Application Scenarios for 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride


Medicinal Chemistry SAR Expansion: Amide Library Synthesis via the Primary Amine Handle

The primary amine at the 2-aminomethyl position enables direct, high-yielding amide bond formation with carboxylic acid building blocks using standard coupling reagents (HATU, EDC/HOBt). This one-step derivatization—not available to the 2-methyl analog and requiring pre-activation for the 2-hydroxymethyl analog—supports rapid parallel library synthesis for SAR studies targeting SHP2 allosteric inhibition [1], FGFR kinase inhibition [2], or PI3K isoform selectivity [3], where modifications at the 2-position have been demonstrated to critically influence potency and selectivity. The hydrochloride salt form ensures accurate stoichiometric weighing for small-scale parallel chemistry (1–50 mg scale) .

Fragment-Based Drug Discovery (FBDD): Polar Fragment with Validated Scaffold Precedence

With a molecular weight of 175.19 Da (free base), computed LogP ranging from -0.675 to 0.153, and TPSA of 60.39 Ų, the 2-aminomethyl compound meets all Rule-of-Three criteria for fragment screening libraries . The pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated productive fragment evolution in both SHP2 (14i: IC₅₀ = 0.104 μM) and FGFR (23d: 327 mg/mL solubility, 106.4% TGI) programs, validating its suitability as a fragment starting point [1][2]. The primary amine provides a synthetic vector for fragment growing via amide or sulfonamide linkage without adding excessive molecular weight.

Bioconjugation and Chemical Probe Synthesis

The 2-aminomethyl group can be directly conjugated to fluorophores (e.g., FITC, BODIPY-NHS esters), biotin linkers, or photoaffinity labels via amide or thiourea bond formation under mild conditions, enabling the generation of chemical probes for target engagement studies, pull-down experiments, and cellular imaging . This contrasts with the 2-chloromethyl analog, which requires a two-step sequence (azide displacement followed by click chemistry) for similar conjugations. The hydrochloride salt's enhanced aqueous solubility facilitates conjugation in aqueous buffer systems (pH 7.5–8.5) where the free base may have limited solubility .

Reference Standard for Physicochemical Assay Development

The experimentally measured BindingDB data (Ki = 10.5–12.6 μM at nAChR subtypes; EC₅₀ = 1.3 μM at PRMT3) position this compound as a low-cost, commercially available reference standard for assay development and validation in nicotinic receptor or protein methyltransferase screening campaigns [4][5]. Its stable powder form (room temperature storage) and defined purity (≥95%) support its use as a calibration standard across multiple assay plates without the cold-chain logistics required for many biological reference compounds .

Application
Selection Property
Validation Focus
Parallel amide library synthesis
Conjugation-ready primary amine (HATU/EDC compatible)
Coupling efficiency and SAR trends in kinase/phosphatase inhibitor programs
Fragment-based library design
Low MW (175 Da), polar TPSA, Rule-of-Three compliant
Fragment growing and linking efficiency in target-based screens
Chemical probe generation
Amine handle for biotin/fluorophore conjugation under mild aqueous conditions
Conjugation efficiency and probe activity in target engagement assays
Assay development reference
Defined purity (≥95%), reported nAChR/PRMT3 binding baseline
Inter-assay reproducibility and signal window in screening campaigns
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